molecular formula C9H9F3O B155971 1-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 1737-26-4

1-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No.: B155971
CAS No.: 1737-26-4
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]ethanol (CAS: 1737-26-4) is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₃O and a molecular weight of 192.16 g/mol . The compound features a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a hydroxyl (-OH) group on the adjacent carbon (Figure 1). Its enantiomers, particularly the (R)-form, are of interest in asymmetric synthesis, as demonstrated by Chen et al. (2019), who achieved high enantiomeric excess (ee >99%) via recombinant whole-cell biocatalysis . This compound serves as a chiral intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing -CF₃ group, which enhances metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process involves the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the reaction efficiency. Under optimized conditions, this method can achieve a high yield and enantiomeric excess .

Another method involves the kinetic resolution of racemic this compound using lipase-catalyzed transesterification in organic solvents. This process utilizes lipase PS from Pseudomonas cepacia as the biological catalyst and vinyl acetate as the acyl donor in isooctane. The reaction conditions, such as temperature, enzyme dosage, and substrate ratio, are optimized to achieve high enantiomeric excess and conversion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale biocatalytic processes due to their efficiency and selectivity. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system is a scalable method that can be applied in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(trifluoromethyl)acetophenone.

    Reduction: The compound can be reduced to form the corresponding alkane, 1-[4-(trifluoromethyl)phenyl]ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) can be used for substitution reactions.

Major Products

    Oxidation: 4-(Trifluoromethyl)acetophenone

    Reduction: 1-[4-(Trifluoromethyl)phenyl]ethane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Pharmaceutical Applications

Intermediate for CCR5 Antagonists
1-[4-(Trifluoromethyl)phenyl]ethanol serves as an important pharmaceutical intermediate, particularly in the synthesis of chemokine CCR5 antagonists. These compounds are crucial in the development of treatments for HIV and other diseases that involve chemokine signaling pathways. The trifluoromethyl group enhances the lipophilicity and bioactivity of the resulting drugs, making them more effective in therapeutic applications .

Chiral Building Block
The compound is also utilized as a chiral building block in the synthesis of various biologically active molecules. For instance, (R)-1-[4-(trifluoromethyl)phenyl]ethanol has been highlighted for its role in synthesizing neuroprotective agents, showcasing its significance in medicinal chemistry . The ability to produce enantiomerically pure forms using biocatalysis further enhances its utility in pharmaceutical development .

Biocatalytic Processes

Enzymatic Synthesis
Recent studies have focused on the biocatalytic preparation of (R)-1-[4-(trifluoromethyl)phenyl]ethanol through whole-cell catalysis. This method employs recombinant E. coli strains that express carbonyl reductases capable of reducing prochiral substrates like 4-(trifluoromethyl)acetophenone to yield the desired alcohol with high enantioselectivity . This approach not only improves reaction efficiency but also minimizes environmental impact compared to traditional synthetic methods.

Optimization of Bioreduction Conditions
Research has demonstrated that optimizing conditions such as substrate concentration and reaction media can significantly enhance the yield and purity of the product. For example, using isopropanol as a cosolvent improved cell membrane permeability and reaction rates during biotransformation processes .

Organic Synthesis

Versatile Synthetic Intermediate
this compound is employed as a versatile intermediate in organic synthesis, facilitating the production of various complex molecules. Its structure allows for further functionalization, making it a valuable component in creating diverse chemical entities used across different fields, including agrochemicals and materials science .

  • Synthesis of CCR5 Antagonists
    A study highlighted the role of this compound in synthesizing CCR5 antagonists, demonstrating its effectiveness in modifying pharmacological profiles to enhance therapeutic efficacy against HIV .
  • Chiral Synthesis via Biocatalysis
    Research conducted on the biocatalytic reduction of prochiral ketones using recombinant E. coli showcased significant advancements in producing optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, emphasizing its potential in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. In biocatalytic processes, the compound acts as a substrate for enzymes such as lipases and reductases. The enzymes catalyze the conversion of the compound into its desired products through specific reaction pathways. For example, in the asymmetric reduction of 4-(trifluoromethyl)acetophenone, the enzyme catalyzes the transfer of hydrogen atoms to the carbonyl group, resulting in the formation of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

  • Molecular Formula : C₉H₈ClF₃O
  • Molecular Weight : 224.61 g/mol
  • Key Features : A chlorine atom at the meta position introduces steric hindrance and increases molecular weight compared to the parent compound. This substitution may alter reactivity in nucleophilic substitutions or coupling reactions. Applications include use as a building block in drug discovery .

1-(4-Fluorophenyl)ethanol

  • Molecular Formula : C₈H₉FO
  • Molecular Weight : 154.16 g/mol
  • Key Features : Replacing -CF₃ with a single fluorine reduces lipophilicity and electron-withdrawing effects. This compound is simpler to synthesize but less stable under acidic conditions due to the absence of -CF₃. It is commonly used in fragrances and polymer additives .

Multi-Fluorinated Ethanol Derivatives

2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol

  • Molecular Formula : C₉H₆F₆O
  • Molecular Weight : 244.14 g/mol
  • Key Features: The addition of a trifluoroethyl (-CF₂CF₃) group significantly increases lipophilicity (logP ~3.5) and boiling point compared to 1-[4-(Trifluoromethyl)phenyl]ethanol. Such derivatives are explored in high-performance liquid crystals and corrosion inhibitors .

Amino- and Heterocyclic-Substituted Derivatives

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol

  • Molecular Formula : C₁₄H₁₉ClF₃N₂O
  • Molecular Weight : 345.76 g/mol
  • Key Features: The amino and chloro groups enhance hydrogen-bonding capacity, making this compound a candidate for β-adrenergic receptor modulation. Its synthesis involves multi-step nucleophilic substitutions .

1-[4-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol

  • Molecular Formula : C₁₅H₁₄ClF₃N₂O
  • Molecular Weight : 330.73 g/mol
  • Key Features : Incorporation of a pyridine ring expands π-π stacking interactions, improving binding affinity in kinase inhibitors. The compound’s purity (>95%) underscores its utility in medicinal chemistry .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₉H₉F₃O 192.16 1737-26-4 -CF₃, -OH
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethanol C₉H₈ClF₃O 224.61 348-84-5 -Cl, -CF₃, -OH
1-(4-Fluorophenyl)ethanol C₈H₉FO 154.16 403-41-8 -F, -OH
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol C₉H₆F₆O 244.14 9266 -CF₃, -CF₂CF₃, -OH

Key Research Findings

Biocatalytic Efficiency: The biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol achieves >99% ee, outperforming traditional chemical methods (e.g., asymmetric hydrogenation) used for analogs like 1-(4-Fluorophenyl)ethanol .

Lipophilicity Trends: Multi-fluorinated derivatives (e.g., 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol) exhibit logP values 1.5–2 units higher than non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS drug candidates .

Steric Effects: Chlorine substitution (e.g., 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethanol) reduces reaction rates in SNAr reactions compared to the parent compound due to increased steric hindrance .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]ethanol, also known as 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol, is an organic compound with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol. This compound features a phenyl group and a trifluoromethyl group attached to an ethanol backbone, which contributes to its significant biological and chemical properties. Its unique structural features allow it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Physical Properties

  • Appearance : Clear colorless to pale yellow liquid
  • Boiling Point : Approximately 106-107 °C at 8 mm Hg
  • Density : 1.237 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound is influenced by its trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of compounds. This section explores its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

  • Enzyme Inhibition : The trifluoromethyl group has been shown to enhance the potency of compounds by affecting their interaction with biological targets. For instance, studies indicate that fluorinated compounds can inhibit enzymes involved in neurotransmitter uptake, thereby influencing neurological pathways .
  • Biotransformation : Recent research demonstrates that this compound can be biotransformed using whole-cell catalysts, enhancing its utility in synthetic biology for producing chiral compounds .
  • Cell Viability Studies : In vitro assays have indicated that this compound exhibits varying effects on cell viability depending on the concentration and the specific cellular context .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other trifluoromethylated phenolic compounds suggest potential for similar biological activities. The following table summarizes key comparative data:

Compound NameMolecular FormulaUnique Features
2-[o-(Trifluoromethyl)phenyl]ethanolC₉H₉F₃ODifferent positioning of trifluoromethyl group
(S)-1-(4-(Trifluoromethyl)phenyl)ethanolC₉H₉F₃OEnantiomeric form; potential differences in activity
α-Methyl-4-trifluoromethylbenzyl alcoholC₁₀H₁₁F₃OContains an additional methyl group
(R)-1-[4-(Trifluoromethyl)phenyl]ethanolC₉H₉F₃OAnother enantiomer; may exhibit differing biological activities

Case Study 1: Neuroprotective Applications

Research has highlighted the role of trifluoromethylated compounds in neuroprotection. In particular, derivatives of this compound have been developed as potential treatments for neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 2: Biocatalytic Production

A study demonstrated the use of recombinant E. coli for the biotransformation of substrates into chiral alcohols, including derivatives of this compound. This method achieved high yields and enantiomeric excess, showcasing its potential for pharmaceutical synthesis .

Q & A

Q. Basic: What are the common synthetic routes for 1-[4-(Trifluoromethyl)phenyl]ethanol?

Answer:
Three primary methods are employed:

Grignard Reaction : Reacting 4-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde in anhydrous ether yields the alcohol after hydrolysis. This method is scalable and high-yielding .

Reduction of Ketones : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces 1-[4-(trifluoromethyl)phenyl]ethanone to the alcohol. NaBH₄ is preferred for milder conditions .

Biocatalytic Reduction : Using plant cells (e.g., Daucus carota) or immobilized enzymes, the ketone precursor is enantioselectively reduced to (S)- or (R)-enantiomers under aqueous conditions, avoiding harsh reagents .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Grignard Reaction4-(Trifluoromethyl)phenylmagnesium bromide, acetaldehyde, ether70-85Scalable, high yieldMoisture-sensitive reagents
NaBH₄ ReductionNaBH₄, methanol, 0–25°C80-90Mild conditions, fastRequires ketone precursor
BiocatalyticDaucus carota cells, aqueous medium60-75Enantioselective, eco-friendlyLonger reaction time

Q. Basic: How is this compound characterized structurally?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR identify substituent positions and confirm trifluoromethyl group integrity. For example, the hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm, while CF₃ resonates at δ -60 to -65 ppm in ¹⁹F NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and hydrogen-bonding networks critical for understanding solid-state interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 204.16 g/mol) and isotopic patterns .

Q. Advanced: How can enantioselective synthesis of this compound be optimized?

Answer:
Enantiomeric purity is achieved via:

  • Lipase-Catalyzed Transesterification : Candida antarctica lipase B (CAL-B) resolves racemic mixtures by selectively esterifying one enantiomer. Optimal conditions (e.g., vinyl acetate as acyl donor, hexane solvent) yield >90% enantiomeric excess (ee) .
  • Chiral Auxiliaries : Incorporating Evans auxiliaries during ketone reduction directs stereochemistry. Post-synthesis cleavage yields the desired enantiomer .
  • Computational Screening : Density Functional Theory (DFT) predicts enzyme-substrate binding affinities to select optimal biocatalysts .

Q. Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Answer:
Contradictions arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder. Mitigation strategies:

  • Variable-Temperature NMR : Identifies tautomers by observing signal splitting at low temperatures .
  • Multi-Technique Validation : Cross-validate X-ray data (SHELX-refined) with IR and Raman spectra to confirm hydrogen-bonding patterns .
  • Crystallographic Software : ORTEP-3 models thermal ellipsoids and refines occupancy ratios for disordered trifluoromethyl groups .

Q. Basic: What are its applications in medicinal chemistry research?

Answer:
The compound serves as:

  • Chiral Building Block : Synthesizing fluorinated β-blockers or antiviral agents, leveraging CF₃ for enhanced metabolic stability .
  • Pharmacophore Probe : The hydroxyl and trifluoromethyl groups mimic tyrosine residues in kinase inhibitors, studied via molecular docking .
  • Metabolic Intermediate : Deuterated analogs track drug metabolism using LC-MS, exploiting fluorine’s NMR sensitivity .

Q. Advanced: How to model its intermolecular interactions computationally?

Answer:

  • Hydrogen-Bonding Networks : Etter’s graph-set analysis in Mercury software classifies motifs (e.g., R₂²(8) rings) in crystal structures .
  • Molecular Dynamics (MD) : GROMACS simulates solvation effects, predicting solubility in DMSO/water mixtures.
  • Docking Studies : AutoDock Vina evaluates binding to cytochrome P450 enzymes, guiding toxicity assessments .

Table 2: Computational Tools for Interaction Analysis

ToolApplicationReference
SHELXLRefining hydrogen-bond distances
MercuryGraph-set analysis of crystal packing
GROMACSSolvation dynamics in aqueous media

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIDIAEXNLCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938423
Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-26-4
Record name α-Methyl-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Trifluoromethyl)phenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Magnesium (3.71 g/0.153 mol) was placed into a flask of the egg-plant type, followed by the replacement of air by nitrogen and addition of 30 ml of ether. While gently stirring the mixture, a solution of methyl iodide (24.4 g/0.172 mol) in ether (20 ml) was slowly added dropwise to the mixture, and the resulting mixture was refluxed with heating for 30 minutes. The mixture was cooled to room temperature, and a solution of 4-trifluoromethylbenzaldehyde (25.1 g/0.144 mole) in ether (20 ml) was slowly added dropwise to the mixture. The mixture was refluxed with heating for 2 hours, 30 ml of water was added dropwise to the mixture with ice cooling, and hydrochloric acid (2N) was further added until the aqueous layer became transparent. The aqueous layer was separated from an ethereal layer, the aqueous layer was subjected to extraction with ether, and the ethereal layers were combined, and the combined layer was washed with an aqueous solution of common salt three times. After removal of ether, the layer was distilled at a reduced pressure, giving 1-(1-hydroxylethyl)-4-trifluoromethylbenzene [compound (I)] represented by the formula CF3C6H4CH(OH) CH3, b.p. 53°~55° C. (50.5 Pa), colorless transparent liquid, yield 98.3%.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(Trifluoromethyl)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]ethanol
Reactant of Route 3
Reactant of Route 3
1-[4-(Trifluoromethyl)phenyl]ethanol
Reactant of Route 4
Reactant of Route 4
1-[4-(Trifluoromethyl)phenyl]ethanol
Reactant of Route 5
Reactant of Route 5
1-[4-(Trifluoromethyl)phenyl]ethanol
Reactant of Route 6
Reactant of Route 6
1-[4-(Trifluoromethyl)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.